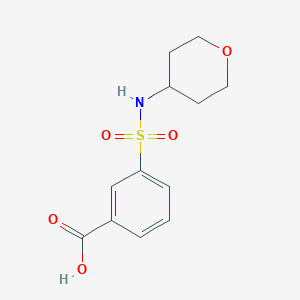![molecular formula C12H16ClNO B7864015 N-[(3-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7864015.png)
N-[(3-chlorophenyl)methyl]oxan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chlorophenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C12H16ClNO It is characterized by the presence of a tetrahydropyran ring, an amine group, and a 3-chlorobenzyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]oxan-4-amine typically involves the reaction of tetrahydro-2H-pyran-4-amine with 3-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the purity and quality of the final product .
化学反应分析
Types of Reactions
N-[(3-chlorophenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to convert the amine to an amide.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives .
科学研究应用
N-[(3-chlorophenyl)methyl]oxan-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-[(3-chlorophenyl)methyl]oxan-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects[7][7].
相似化合物的比较
Similar Compounds
Tetrahydro-2H-pyran-4-amine: Lacks the chlorobenzyl group, making it less hydrophobic and potentially less active in certain biological assays.
3-Chlorobenzylamine: Lacks the tetrahydropyran ring, which may affect its ability to interact with specific molecular targets.
N-Benzylpiperidine: Contains a piperidine ring instead of a tetrahydropyran ring, which can influence its chemical reactivity and biological activity.
Uniqueness
N-[(3-chlorophenyl)methyl]oxan-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the tetrahydropyran ring and the 3-chlorobenzyl group allows for a diverse range of interactions and applications that are not possible with simpler analogs .
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12/h1-3,8,12,14H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOAXNDCENZPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(Difluoromethoxy)phenyl]methyl}oxan-4-amine](/img/structure/B7863948.png)






![N-[(4-ethoxyphenyl)methyl]oxan-4-amine](/img/structure/B7863994.png)
![N-[(4-ethylphenyl)methyl]oxan-4-amine](/img/structure/B7863995.png)
![N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine](/img/structure/B7864000.png)
![N-[1-(3,4-difluorophenyl)ethyl]oxan-4-amine](/img/structure/B7864008.png)

